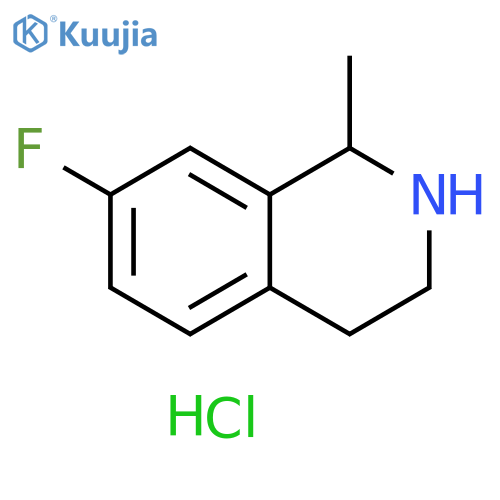Cas no 1311317-68-6 (7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)

1311317-68-6 structure
商品名:7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS番号:1311317-68-6
MF:C10H13ClFN
メガワット:201.668325185776
CID:4587799
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 化学的及び物理的性質
名前と識別子
-
- 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
-
- インチ: 1S/C10H12FN.ClH/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H
- InChIKey: LBLPHVVQYMPIHT-UHFFFAOYSA-N
- ほほえんだ: CC1NCCC2=CC=C(F)C=C12.Cl
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065150-1g |
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 95% | 1g |
¥4598.0 | 2023-04-03 | |
| Enamine | EN300-78197-0.1g |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 0.1g |
$252.0 | 2023-02-12 | |
| Enamine | EN300-78197-0.5g |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 0.5g |
$569.0 | 2023-02-12 | |
| TRC | B439140-10mg |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B439140-50mg |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065150-5g |
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 95% | 5g |
¥9218.0 | 2023-04-03 | |
| Enamine | EN300-78197-10.0g |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 10.0g |
$3130.0 | 2023-02-12 | |
| Enamine | EN300-78197-0.25g |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 0.25g |
$361.0 | 2023-02-12 | |
| A2B Chem LLC | AV70080-50mg |
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 50mg |
$212.00 | 2024-04-20 | |
| A2B Chem LLC | AV70080-500mg |
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 500mg |
$634.00 | 2024-04-20 |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1311317-68-6 (7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride) 関連製品
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 857369-11-0(2-Oxoethanethioamide)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
